molecular formula C17H21FN4O B7632503 1,3-Diethyl-2-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]guanidine

1,3-Diethyl-2-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]guanidine

Cat. No. B7632503
M. Wt: 316.4 g/mol
InChI Key: UMBCOUHMQXDNOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Diethyl-2-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]guanidine, also known as UK-432,097, is a compound that belongs to the class of imidazoline receptor agonists. It has been studied for its potential therapeutic applications in various diseases, including hypertension, diabetes, and neuropathic pain.

Mechanism of Action

1,3-Diethyl-2-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]guanidine acts as an agonist of the imidazoline I1 receptor, which is involved in the regulation of blood pressure, insulin secretion, and pain perception. Activation of the I1 receptor by 1,3-Diethyl-2-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]guanidine leads to the inhibition of sympathetic nerve activity, resulting in a decrease in blood pressure. It also enhances insulin secretion from pancreatic beta cells and improves glucose uptake in peripheral tissues. In neuropathic pain models, 1,3-Diethyl-2-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]guanidine has been shown to reduce pain sensitivity by modulating the activity of nociceptive neurons in the spinal cord.
Biochemical and Physiological Effects:
In addition to its effects on blood pressure, insulin secretion, and pain perception, 1,3-Diethyl-2-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]guanidine has also been shown to have other biochemical and physiological effects. It has been found to improve endothelial function and reduce oxidative stress in animal models of hypertension. It also increases the expression of genes involved in energy metabolism and mitochondrial function in skeletal muscle.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1,3-Diethyl-2-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]guanidine for lab experiments is its specificity for the imidazoline I1 receptor, which allows for the investigation of the physiological and biochemical effects of I1 receptor activation. However, one limitation of 1,3-Diethyl-2-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]guanidine is its relatively low potency compared to other imidazoline receptor agonists, which may require higher doses for some experiments.

Future Directions

There are several future directions for the study of 1,3-Diethyl-2-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]guanidine. One area of research is the investigation of its potential therapeutic applications in other diseases, such as heart failure, obesity, and neurodegenerative disorders. Another direction is the development of more potent and selective imidazoline receptor agonists based on the structure of 1,3-Diethyl-2-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]guanidine. Finally, the elucidation of the molecular mechanisms underlying the physiological and biochemical effects of 1,3-Diethyl-2-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]guanidine may provide insights into the pathogenesis of various diseases and lead to the development of novel therapies.

Synthesis Methods

The synthesis of 1,3-Diethyl-2-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]guanidine involves a multi-step process that starts with the reaction of 3-fluoropyridine with 2-bromobenzyl alcohol to form 2-(3-fluorophenoxy)pyridin-3-yl)methanol. This intermediate is then converted into the corresponding mesylate, which is reacted with diethylguanidine to yield 1,3-Diethyl-2-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]guanidine. The overall yield of the synthesis is around 30%, and the purity of the final product can be improved by recrystallization.

Scientific Research Applications

1,3-Diethyl-2-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]guanidine has been extensively studied for its potential therapeutic applications in various diseases. One of the main areas of research has been hypertension, where 1,3-Diethyl-2-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]guanidine has been shown to lower blood pressure in animal models. It has also been studied for its potential antidiabetic effects, where it was found to improve glucose tolerance and insulin sensitivity in diabetic rats. Additionally, 1,3-Diethyl-2-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]guanidine has been investigated for its potential analgesic effects in neuropathic pain models.

properties

IUPAC Name

1,3-diethyl-2-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4O/c1-3-19-17(20-4-2)22-12-13-7-6-10-21-16(13)23-15-9-5-8-14(18)11-15/h5-11H,3-4,12H2,1-2H3,(H2,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMBCOUHMQXDNOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=NCC1=C(N=CC=C1)OC2=CC(=CC=C2)F)NCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Diethyl-2-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]guanidine

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